Sulfamoyl azide, methyl(phenylmethyl)-
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Overview
Description
Sulfamoyl azide, methyl(phenylmethyl)-: is a chemical compound that belongs to the class of sulfamoyl azides. These compounds are characterized by the presence of a sulfamoyl group (SO2NH2) attached to an azide group (N3). Sulfamoyl azides are known for their reactivity and are used in various chemical reactions, particularly in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfamoyl azide, methyl(phenylmethyl)- typically involves the reaction of sulfamoyl chloride derivatives with sodium azide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the safety and efficiency of the reaction.
Industrial Production Methods: In an industrial setting, the production of sulfamoyl azides may involve continuous flow processes to enhance safety and scalability. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.
Chemical Reactions Analysis
Types of Reactions: Sulfamoyl azide, methyl(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are commonly used.
Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.
Major Products Formed:
Substitution Reactions: The major products are substituted sulfamides.
Reduction Reactions: The major product is the corresponding amine.
Cycloaddition Reactions: The major products are triazoles.
Scientific Research Applications
Chemistry: Sulfamoyl azide, methyl(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of unsymmetrical N-arylsulfamides, which are important in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, compounds derived from sulfamoyl azides are explored for their potential as therapeutic agents. For example, N-arylsulfamides have been investigated for their inhibitory effects on c-Met kinase, which is associated with cancer .
Industry: In the industrial sector, sulfamoyl azides are used in the development of new materials and chemicals. Their reactivity makes them suitable for various applications, including the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of sulfamoyl azide, methyl(phenylmethyl)- involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, or cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Sulfamoyl chloride derivatives: These compounds are similar in structure but contain a chloride group instead of an azide group.
Sulfonyl azides: These compounds contain a sulfonyl group (SO2) attached to an azide group.
Azidoformates: These compounds contain an azide group attached to a formate group.
Uniqueness: Sulfamoyl azide, methyl(phenylmethyl)- is unique due to its specific reactivity and the ability to form unsymmetrical N-arylsulfamides efficiently. This makes it particularly valuable in medicinal chemistry and other applications where selective synthesis is required .
Properties
CAS No. |
33581-93-0 |
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Molecular Formula |
C8H10N4O2S |
Molecular Weight |
226.26 g/mol |
IUPAC Name |
[azidosulfonyl(methyl)amino]methylbenzene |
InChI |
InChI=1S/C8H10N4O2S/c1-12(15(13,14)11-10-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
MABSBDRDVOUWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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